2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chloroacetamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position and a chlorinated acetamide side chain. This compound serves as an intermediate in organic synthesis, particularly in the formation of heterocyclic frameworks and biologically active molecules. Its structural uniqueness lies in the oxane ring, which introduces steric and electronic effects distinct from purely aromatic or aliphatic substituents .
Properties
IUPAC Name |
2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCPYFYZPRQFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of N-oxides or amines.
Scientific Research Applications
2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . Additionally, the compound’s ability to undergo nucleophilic substitution and hydrolysis reactions allows it to interact with various biomolecules and exert its effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and properties between 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide and related compounds:
Crystallographic and Hydrogen-Bonding Behavior
- Oxane-containing derivative : The tetrahydropyran ring may enforce a specific conformation, reducing molecular flexibility. Intramolecular C–H···O interactions could stabilize the structure, as seen in related acetamides .
- Aromatic analogs : Compounds like 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibit intermolecular N–H···O hydrogen bonds, forming chains in the solid state .
Biological Activity
2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, structure-activity relationships (SAR), and relevant research findings.
The compound has a molecular formula of and a molecular weight of approximately 207.67 g/mol. It is characterized by the following physical properties:
- Melting Point : 120–122 °C
- Boiling Point : 350 °C
- Density : 1.2 g/cm³
Antimicrobial Activity
Research has shown that 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide exhibits significant antimicrobial properties against various bacterial and fungal strains.
Case Study: Antibacterial and Antifungal Screening
A study conducted by Katke et al. (2011) synthesized various derivatives of chloroacetamides, including 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide, and evaluated their antimicrobial efficacy using agar diffusion methods. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Chloroacetamide Derivatives
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | Candida sp. (mm) |
|---|---|---|---|---|
| 3a | 7 | 16 | No zone | 10 |
| 3b | 26 | 23 | 25 | 15 |
| 3c | 30 | 35 | 36 | 20 |
| Control | 30 | 30 | 35 | 25 |
Note: Measurements represent the diameter of inhibition zones in millimeters.
Structure-Activity Relationships (SAR)
The biological activity of chloroacetamides, including the compound in focus, can be attributed to their structural features. The presence of the chloro group enhances lipophilicity, facilitating better membrane penetration, while the oxan moiety contributes to binding affinity with microbial targets.
The proposed mechanism involves the inhibition of key enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival. This was evidenced by studies showing that derivatives with stronger electron-withdrawing groups exhibited enhanced activity.
Safety and Toxicology
Although promising in terms of efficacy, safety evaluations are crucial. Preliminary toxicological assessments suggest that compounds like 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide may exhibit irritant properties but further studies are needed to fully understand their safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
